molecular formula C11H17ClN2O B15323413 N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride

Cat. No.: B15323413
M. Wt: 228.72 g/mol
InChI Key: FGWJBIJHJMQODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is an organic compound that features an amide functional group attached to a 4-aminophenyl ring and a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride typically involves the reaction of 4-aminophenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.

    N-(4-aminophenyl)benzamide: Contains a benzamide group, offering different chemical properties and reactivity.

    N-(4-aminophenyl)butanamide: Features a butanamide group, leading to variations in its physical and chemical behavior.

Uniqueness

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is unique due to the presence of the 2,2-dimethylpropanamide group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group and specific structural features that influence its biological activity. The molecular formula is C12H19ClN2OC_{12}H_{19}ClN_2O, with a molecular weight of approximately 228.72 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays.

Key Features

PropertyValue
Molecular FormulaC12H19ClN2OC_{12}H_{19}ClN_2O
Molecular Weight228.72 g/mol
SolubilityWater-soluble
Biological ClassificationPotential pharmacological agent

Pharmacological Applications

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. These effects are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in pain pathways. Preliminary studies suggest potential inhibition of certain enzymes linked to inflammatory responses, although further investigation is required to clarify these mechanisms.

The compound's biological activity can be linked to its structural characteristics:

  • Enzyme Inhibition : It may inhibit enzymes associated with inflammatory pathways.
  • Receptor Interaction : The amine functionality allows for interactions with various receptors, potentially modulating pain perception.

Cytotoxic Effects

Higher concentrations of this compound have shown cytotoxic effects in preliminary studies, indicating a need for careful dosage considerations in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameCAS NumberKey Features
N-(4-methylphenyl)-2,2-dimethylpropanamide104478-93-5Methyl substitution on aromatic ring
N-(3-aminophenyl)-2,2-dimethylpropanamide170831-48-8Different position of amino group
N-(4-chlorophenyl)-2,2-dimethylpropanamide1185460-15-4Chlorine substitution affecting reactivity

The unique positioning of the amino group on the phenyl ring in this compound likely influences its pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

  • Histone Deacetylase Inhibition : Research indicates that similar compounds may serve as HDAC inhibitors, which are crucial in cancer therapy. Compounds designed based on structural modifications have shown significant antiproliferative effects against various cancer cell lines .
    • Example : A related compound demonstrated IC50 values against HDAC1, HDAC2, and HDAC3 of 95.2 nM, 260.7 nM, and 255.7 nM respectively.
  • Antiproliferative Activity : In vitro assays have shown that compounds with similar structures can effectively inhibit cell growth in cancer models. For instance, one study reported a 10-fold increase in potency compared to standard treatments when tested against HepG2 cells .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound revealed concentration-dependent responses in various cell lines.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

N-(4-aminophenyl)-2,2-dimethylpropanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9;/h4-7H,12H2,1-3H3,(H,13,14);1H

InChI Key

FGWJBIJHJMQODS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.